molecular formula C9H6F4O3 B1318778 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid CAS No. 886761-70-2

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

Cat. No. B1318778
CAS RN: 886761-70-2
M. Wt: 238.14 g/mol
InChI Key: QMBCHAZFNGSWSO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 64-66°C .

Scientific Research Applications

Divergent Strategy for Fluorination

Madani et al. (2022) present a divergent strategy for the fluorination of phenylacetic acid derivatives, which includes 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. This strategy is induced by a charge-transfer complex, with the solvent playing a critical role in the reaction outcome. The study highlights how solvent presence impacts the formation of α-fluoro-α-arylcarboxylic acids (Madani et al., 2022).

Chiral Derivatizing Agent

Hamman et al. (1991) discuss the use of 2-fluoro-2 phenylacetic acid, a closely related compound, as a chiral derivatizing agent. The research explores its use in determining the enantiomeric excess of secondary alcohols and primary amines through NMR spectroscopy, thus highlighting its potential application in stereochemistry studies (Hamman et al., 1991).

Development of Fluoroalkyl Amino Reagents

Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto aromatic substrates. These reagents are crucial for the synthesis of important compounds in medicinal and agricultural chemistry, demonstrating the significance of fluoroalkyl groups like those in this compound (Schmitt et al., 2017).

Regiochemically Exhaustive Functionalization

A toolbox for the regiochemically exhaustive functionalization of aromatic and heterocyclic substrates has been developed by Schlosser (2005). This toolbox includes methods that can potentially apply to compounds like this compound, enabling the introduction of functional groups at various positions (Schlosser, 2005).

Synthetic Routes to Fluorinated Compounds

Goj and Haufe (2006) describe new synthetic routes to 2-fluoro-2-phenylalkanoic acids, showcasing methods that could be relevant for synthesizing derivatives of this compound. Their work provides insights into the synthesis of fluorinated compounds, crucial in pharmaceutical and agrochemical industries (Goj & Haufe, 2006).

Comparative Study of Halogenated Phenylacetic Acids

Srivastava et al. (2015) conducted a detailed study on halogenated phenylacetic acids, including fluorinated variants. They explored the reactivity, acidity, and vibrational spectra of these compounds, providing valuable data for understanding the chemical properties of this compound (Srivastava et al., 2015).

Photoredox Systems for Catalytic Fluoromethylation

Koike and Akita (2016) discuss the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. Their research highlights the potential for creating functionalized trifluoromethylated compounds, potentially including this compound derivatives (Koike & Akita, 2016).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of this compound can also affect metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBCHAZFNGSWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242496
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886761-70-2
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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